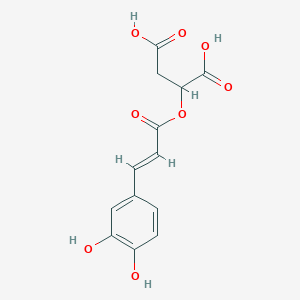
COBALT BORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt boride is an inorganic compound with the general formula Co_xB_y. The two main cobalt borides are CoB and Co_2B. These compounds are known for their refractory properties, making them highly resistant to heat and wear. Cobalt borides are exceptionally resistant to oxidation, which makes them valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt boride can be synthesized through various methods. One common method involves the reduction of cobalt salts, such as cobalt(II) nitrate, with sodium borohydride. This reaction is typically carried out in an aqueous medium at low temperatures . Another method involves the reaction of elemental cobalt with gaseous boron tribromide at high temperatures ranging from 700 to 1000°C .
Industrial Production Methods
In industrial settings, this compound coatings are produced through a process called boriding. This involves first introducing a coating of iron boride (FeB or Fe_2B) on the surface of iron, followed by the deposition of cobalt using a pack cementation process. This method is typically carried out at temperatures around 1500°C .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt boride undergoes various types of chemical reactions, including oxidation, reduction, and hydrogenation. It is particularly known for its role as a hydrogenation catalyst in organic synthesis .
Common Reagents and Conditions
Oxidation: this compound is highly resistant to oxidation, which makes it useful in high-temperature applications.
Reduction: Sodium borohydride is commonly used as a reducing agent to synthesize this compound from cobalt salts.
Hydrogenation: This compound is an effective catalyst for the hydrogenation of nitriles to primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of cobalt salts with sodium borohydride produces this compound, while hydrogenation reactions typically yield primary amines .
Aplicaciones Científicas De Investigación
Cobalt boride has a wide range of scientific research applications:
Materials Science: Due to its exceptional resistance to oxidation and wear, this compound is used as a coating material to extend the lifespan of metal parts.
Renewable Energy: It has been studied as a catalyst for hydrogen storage and fuel cell technologies.
Organic Synthesis: This compound is an effective hydrogenation catalyst used in the production of primary amines from nitriles.
Biomedical Sciences: It is used in the design of specialized drug delivery systems.
Mecanismo De Acción
The mechanism by which cobalt boride exerts its effects is primarily through its catalytic properties. As a hydrogenation catalyst, this compound facilitates the addition of hydrogen to various substrates, thereby reducing them. This process involves the adsorption of hydrogen onto the this compound surface, followed by its transfer to the substrate .
Comparación Con Compuestos Similares
Cobalt boride can be compared to other metal borides such as nickel boride and iron boride. While all these compounds share similar refractory properties, this compound is unique in its exceptional resistance to oxidation and its effectiveness as a hydrogenation catalyst .
List of Similar Compounds
- Nickel boride
- Iron boride
- Urushibara cobalt
This compound stands out due to its unique combination of properties, making it highly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
12006-78-9 |
|---|---|
Fórmula molecular |
BCo3 |
Peso molecular |
187.61 |
Nombre IUPAC |
boron;cobalt |
InChI |
InChI=1S/B.3Co |
Clave InChI |
WRSVIZQEENMKOC-UHFFFAOYSA-N |
SMILES |
[B].[Co].[Co].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride](/img/structure/B1148892.png)


